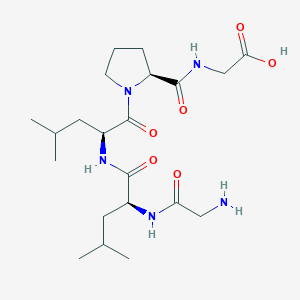
Glycyl-L-leucyl-L-leucyl-L-prolylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-leucyl-L-leucyl-L-prolylglycine is a synthetic peptide composed of five amino acids: glycine, leucine, leucine, proline, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-leucyl-L-leucyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-leucyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at the amino acid side chains, particularly at the proline residue.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic hydrolysis using hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for modifying amino acid side chains.
Major Products Formed
Hydrolysis: Shorter peptide fragments and free amino acids.
Oxidation: Oxidized amino acid residues.
Substitution: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Glycyl-L-leucyl-L-leucyl-L-prolylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective properties.
Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of Glycyl-L-leucyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, leading to downstream effects such as modulation of signaling pathways or inhibition of specific enzymatic activities. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-leucine: A dipeptide with similar structural features but shorter chain length.
L-leucyl-L-leucine: Another dipeptide with two leucine residues, lacking the glycine and proline residues.
Glycyl-L-prolyl-L-glutamate: A tripeptide with different amino acid composition but similar peptide bond structure.
Uniqueness
Glycyl-L-leucyl-L-leucyl-L-prolylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline introduces a kink in the peptide chain, affecting its overall conformation and interactions.
Propiedades
Número CAS |
742068-57-1 |
|---|---|
Fórmula molecular |
C21H37N5O6 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H37N5O6/c1-12(2)8-14(24-17(27)10-22)19(30)25-15(9-13(3)4)21(32)26-7-5-6-16(26)20(31)23-11-18(28)29/h12-16H,5-11,22H2,1-4H3,(H,23,31)(H,24,27)(H,25,30)(H,28,29)/t14-,15-,16-/m0/s1 |
Clave InChI |
FHXHPSAJZUTBRF-JYJNAYRXSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)
![3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol](/img/structure/B15158555.png)
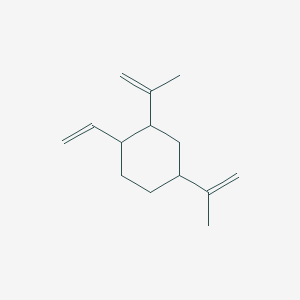
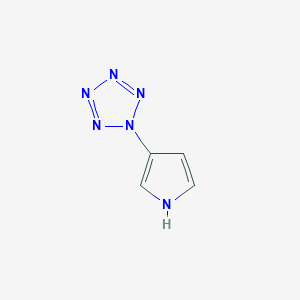

![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
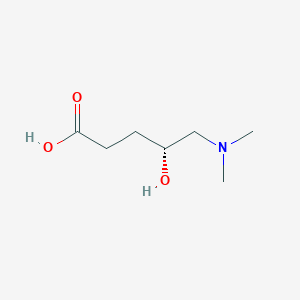
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine](/img/structure/B15158597.png)
![1-Bromo-4-[2-(4-chlorophenyl)vinyl]benzene](/img/structure/B15158604.png)
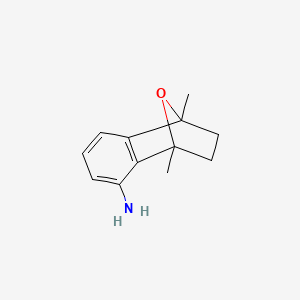
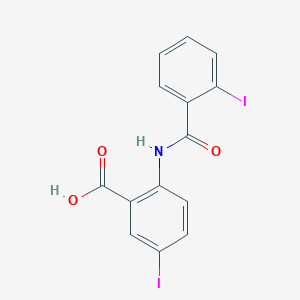
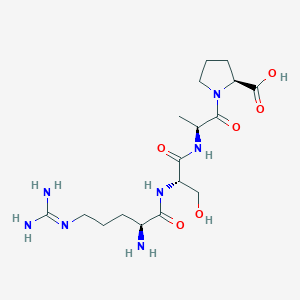

![Benzoic acid, 3-[3-[(2-chlorophenyl)methyl]-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15158640.png)
